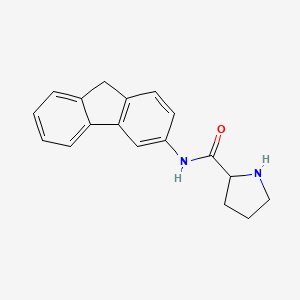

N-9H-Fluoren-3-ylprolinamide

Overview

Description

“N-9H-Fluoren-3-ylprolinamide” is a chemical compound with the CAS No. 1706428-76-3 . It has a molecular weight of 278.36 and a molecular formula of C18H18N2O .

Molecular Structure Analysis

The molecular structure of “N-9H-Fluoren-3-ylprolinamide” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

A paper titled “A strategic approach for Csp3–H functionalization of 9H-fluorene: an acceptorless dehydrogenation and borrowing hydrogen approach” describes a reaction involving fluorene derivatives . The reaction works via an unsaturated intermediate and involves the borrowing hydrogen approach .Scientific Research Applications

Metabolism and Biological Activity : N-9H-Fluoren-3-ylprolinamide derivatives have been studied for their metabolic pathways and biological activities. For instance, some compounds like N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide are identified as metabolites in certain biological systems, indicating the compound's biochemical significance and potential in pharmacology (Benkert et al., 1975).

Chemical Synthesis and Applications : Studies focus on the synthesis of fluorene derivatives and their applications in various fields. For instance, oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores have been synthesized, indicating potential in electronic and photonic applications (Lukes et al., 2007).

Environmental and Industrial Applications : Research includes the use of fluorene derivatives in environmental and industrial processes. For example, the aerobic oxidation of 9H-fluorenes to 9-fluorenones using graphene-supported alkaline catalysts demonstrates potential for environmentally friendly and cost-effective industrial applications (Zhang et al., 2013).

Optical and Electronic Properties : The optical and electronic characteristics of fluorene derivatives have been extensively studied. This includes their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors, highlighting their significance in advanced material sciences (Hu et al., 2020).

Safety and Hazards

Future Directions

A paper titled “Pursuing the Complexity of Alzheimer’s Disease: Discovery of Fluoren-9-Amines as Selective Butyrylcholinesterase Inhibitors and N-Methyl-d-Aspartate Receptor Antagonists” suggests that fluoren-9-amines, which could potentially include “N-9H-Fluoren-3-ylprolinamide”, may have potential in the treatment of Alzheimer’s disease . Another paper titled “A strategic approach for Csp3–H functionalization of 9H-fluorene: an acceptorless dehydrogenation and borrowing hydrogen approach” describes a new method for the functionalization of fluorene derivatives .

properties

IUPAC Name |

N-(9H-fluoren-3-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-18(17-6-3-9-19-17)20-14-8-7-13-10-12-4-1-2-5-15(12)16(13)11-14/h1-2,4-5,7-8,11,17,19H,3,6,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFWXPWIJVWXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=C(CC4=CC=CC=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-9H-Fluoren-3-ylprolinamide | |

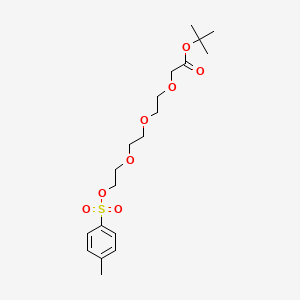

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)

![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)